![molecular formula C23H22F3NO5 B2620711 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid CAS No. 2138366-89-7](/img/structure/B2620711.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
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Overview
Description
The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid” is a derivative of fluorene, a polycyclic aromatic hydrocarbon . The fluorene moiety is often used in the synthesis of peptides and other organic compounds due to its stability and reactivity .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a piperidine ring, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.
Scientific Research Applications
Synthetic Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely recognized for its role in protecting hydroxy-groups during the synthesis of complex molecules. Gioeli and Chattopadhyaya (1982) demonstrated that the Fmoc group could be used alongside acid- and base-labile protecting groups, offering a versatile option for the synthesis of sensitive molecular structures, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982). This underscores the compound's significance in facilitating intricate synthetic pathways while ensuring the stability of other functional groups.
Material Science and Nanotechnology
In the realm of materials science, Cousins et al. (2009) utilized N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). Their research highlights the potential of these surfactants to create homogeneous aqueous nanotube dispersions on-demand, which is crucial for the integration of CNTs in various technological applications, from electronics to biomedical devices (Cousins et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO5/c24-23(25,26)14-32-22(20(28)29)9-11-27(12-10-22)21(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQGKDNFYOKYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OCC(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138366-89-7 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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